molecular formula C11H17NO3 B2361499 Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1557347-37-1

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B2361499
CAS No.: 1557347-37-1
M. Wt: 211.261
InChI Key: KZXXVCGECKITFR-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate is a heterocyclic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by a bicyclic structure containing a nitrogen atom and a tert-butyl ester group. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 5-oxo-2-azabicyclo[41As research progresses, we can expect to gain a better understanding of the downstream effects of this compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 5-oxo-2-azabicyclo[41These properties are crucial for understanding the bioavailability of the compound .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 5-oxo-2-azabicyclo[41Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a ketone and an ester group. This combination allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXXVCGECKITFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557347-37-1
Record name tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate
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